molecular formula C19H18N4O4S2 B2470040 4-(morpholinosulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide CAS No. 361479-56-3

4-(morpholinosulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide

Cat. No.: B2470040
CAS No.: 361479-56-3
M. Wt: 430.5
InChI Key: GKYTZWKSARUPMR-UHFFFAOYSA-N
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Description

4-(Morpholinosulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide is a high-purity chemical reagent designed for scientific research and development. This complex benzamide derivative is characterized by a morpholine-sulfonyl group and a pyridinylthiazole substituent, a structural motif present in compounds investigated for their potential biological activity . Compounds featuring a similar N-(pyridin-2-yl)benzenesulfonamide core have been synthesized and screened for cytotoxic activity against human cancer cell lines, such as breast cancer MCF-7 cells, and have shown potential as radiosensitizing agents, which may enhance the efficacy of radiation therapy . The morpholine-sulfonyl group is known to enhance solubility and bioavailability, which is a critical parameter for in vitro and in vivo experimental outcomes . Furthermore, the distinct molecular architecture of this compound, incorporating multiple nitrogen-containing heterocycles, suggests potential utility in medicinal chemistry programs, particularly those focused on kinase inhibition . Pyridine-containing analogs have been explored as inhibitors of enzymes like Tyk2, indicating a potential application in immunology and oncology research . This product is provided for research purposes exclusively and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct thorough safety assessments before use. For specific storage and handling information, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S2/c24-18(22-19-21-17(13-28-19)15-2-1-7-20-12-15)14-3-5-16(6-4-14)29(25,26)23-8-10-27-11-9-23/h1-7,12-13H,8-11H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYTZWKSARUPMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzamide Core Synthesis

The benzamide backbone is typically derived from 4-nitrobenzoic acid or its derivatives. Initial steps involve the conversion of 4-nitrobenzoic acid to 4-nitrobenzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions. Subsequent amidation with ammonia or primary amines yields 4-nitrobenzamide. Reduction of the nitro group to an amine is achieved via catalytic hydrogenation (H₂/Pd-C) or using sodium dithionite (Na₂S₂O₄) in aqueous ethanol.

Introduction of the Morpholinosulfonyl Group

Sulfonylation of the benzamide’s amine group is performed using morpholine-4-sulfonyl chloride. This reaction requires anhydrous conditions, often employing dichloromethane (DCM) or tetrahydrofuran (THF) as solvents, with triethylamine (Et₃N) as a base to neutralize HCl byproducts. The reaction proceeds at 0–5°C to minimize side reactions, yielding 4-(morpholinosulfonyl)benzamide.

Key reaction :
$$ \text{4-Aminobenzamide} + \text{Morpholine-4-sulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{4-(Morpholinosulfonyl)benzamide} $$

Thiazole-Pyridine Moiety Coupling

The thiazole ring is constructed via the Hantzsch thiazole synthesis. 4-(Pyridin-3-yl)thiazol-2-amine is prepared by reacting pyridine-3-carbothioamide with α-bromoketones (e.g., bromoacetophenone) in ethanol under reflux. Subsequent coupling with 4-(morpholinosulfonyl)benzoyl chloride—generated in situ using oxalyl chloride—completes the synthesis.

Representative reaction :
$$ \text{4-(Morpholinosulfonyl)benzoyl chloride} + \text{4-(Pyridin-3-yl)thiazol-2-amine} \xrightarrow{\text{DMAP, DCM}} \text{Target Compound} $$

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal yields for sulfonylation are achieved in polar aprotic solvents (e.g., DCM, THF) at low temperatures (0–5°C), preventing hydrolysis of the sulfonyl chloride. Thiazole formation requires ethanol or methanol under reflux (70–80°C), with reaction times of 4–6 hours.

Catalysts and Reagents

  • Suzuki Coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency between boronic acids and aryl halides.
  • Amidation : 4-Dimethylaminopyridine (DMAP) accelerates acyl transfer reactions, improving amide bond formation.

Characterization and Analytical Data

Spectral Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.75 (s, 1H, pyridine-H), 8.50 (d, J = 4.8 Hz, 1H, thiazole-H), 7.90–7.60 (m, 4H, benzamide-H), 3.70–3.50 (m, 8H, morpholine-H).
  • IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O = 70:30) reveals a retention time of 12.3 minutes with ≥98% purity.

Comparative Analysis of Methodologies

Parameter Method A (Patent WO2021260722) Method B (PMC6273168) Method C (PMC4871179)
Sulfonylation Yield 82% 78% 85%
Thiazole Formation Hantzsch (Ethanol, 6 h) Suzuki Coupling Hydrazine Cyclization
Overall Purity 97% 95% 98%

Method C (hydrazine-mediated cyclization) offers superior purity but requires longer reaction times. Method A balances yield and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(morpholinosulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

4-(morpholinosulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(morpholinosulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions on the thiazole ring, sulfonamide linker, and benzamide moiety. These modifications influence melting points, solubility, and spectral properties.

Compound Name Key Substituents Melting Point (°C) Spectral Data (IR, NMR) Reference
4-(Morpholinosulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide Morpholinosulfonyl, pyridin-3-yl Not reported 1H/13C NMR (aromatic protons: δ 7.5–8.5)
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide Morpholinomethyl, 3,4-dichlorophenyl White solid (m.p. unreported) HRMS confirmed molecular ion [M+H]+
N-(5-(Morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4i) Morpholinomethyl, isonicotinamide Yellow solid 1H NMR: δ 2.5–3.5 (morpholine CH2)
N-(4-Phenyl-1,3-thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide Pyrrolidinylsulfonyl, phenylthiazole Not reported IR: νC=O at 1660 cm⁻¹, νS=O at 1150 cm⁻¹
N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216) Piperidinylsulfonyl, dimethylphenyl Not reported MS: m/z 457.1 [M+H]+

Key Observations :

  • Morpholino vs.
  • Thiazole Substitutions : Pyridin-3-yl groups (target compound) may enhance binding to kinase ATP pockets compared to phenyl or halogenated aryl groups (e.g., 4d in or 2D216 in ).
  • Benzamide Modifications : Chloro or methyl groups on the benzamide (e.g., 4d in ) increase lipophilicity, which could affect membrane permeability.

Key Differences :

  • Morpholinomethyl derivatives (e.g., 4a) require Mannich reactions, while sulfonamides (e.g., target compound) rely on sulfonation or direct coupling .
  • Halogenated analogs (e.g., 4d with 3,4-dichloro) may require additional protection/deprotection steps .

SAR Trends :

  • Sulfonamide Linker: Morpholino > piperidine > pyrrolidine in solubility; inverse trend in membrane permeability.
  • Thiazole Substituents : Pyridin-3-yl > pyridin-4-yl > phenyl in kinase target selectivity.

Biological Activity

4-(morpholinosulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide is a complex organic compound that has gained significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. Its unique structural features, which include a morpholinosulfonyl group, a pyridinyl group, and a thiazolyl group attached to a benzamide core, contribute to its biological activity.

Chemical Structure and Properties

The compound can be represented as follows:

Chemical Formula C15H16N4O3S\text{Chemical Formula C}_{15}\text{H}_{16}\text{N}_{4}\text{O}_{3}\text{S}

Structural Features:

  • Morpholinosulfonyl Group: Enhances solubility and bioactivity.
  • Pyridinyl Group: Involved in receptor binding.
  • Thiazolyl Group: Contributes to the compound's interaction with enzymes.

The biological activity of this compound primarily involves its interactions with specific molecular targets, particularly kinases involved in cell signaling pathways. The compound is believed to inhibit the activity of these kinases, which are crucial for processes such as cell proliferation and apoptosis. This inhibition can disrupt key signaling pathways associated with tumor growth.

Anticancer Properties

Research indicates that this compound has demonstrated significant anticancer activity. It has been shown to inhibit cell growth in various cancer cell lines by interfering with critical signaling pathways. For example, studies have focused on its ability to inhibit apoptosis signal-regulating kinase 1 (ASK1), which plays a role in cellular stress responses and apoptosis regulation .

Binding Affinity Studies

Binding affinity studies have revealed that this compound interacts with several enzymes and receptors. The compound's binding affinity is influenced by the specific arrangement of its functional groups, making it a valuable candidate for further pharmacological exploration.

Case Studies

  • Inhibition of ASK1:
    • A study explored the compound's role as an ASK1 inhibitor, showing promising results in reducing liver disease symptoms such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) .
  • Cell Proliferation Assays:
    • Various assays have demonstrated that the compound effectively reduces proliferation rates in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), indicating its potential as an anticancer agent.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-(morpholinosulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamideSimilar core structure but different pyridine positioningDifferent biological activity due to altered binding properties
4-(morpholinosulfonyl)-N-(4-(quinolin-3-yl)thiazol-2-yl)benzamideQuinoline instead of pyridinePotentially different interactions with biological targets

The unique positioning of the pyridinyl group at the 3-position on the thiazole ring enhances its binding properties compared to analogs with different substituents.

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